tert-Butyl 2,4-dichloropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC16489670
Molecular Formula: C9H10Cl2N2O2
Molecular Weight: 249.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10Cl2N2O2 |
|---|---|
| Molecular Weight | 249.09 g/mol |
| IUPAC Name | tert-butyl 2,4-dichloropyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C9H10Cl2N2O2/c1-9(2,3)15-7(14)5-4-12-8(11)13-6(5)10/h4H,1-3H3 |
| Standard InChI Key | XCHYZLVUGLZSPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CN=C(N=C1Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, while a tert-butyl ester group is attached to the carboxylate moiety at position 5. This configuration confers both electrophilic and nucleophilic reactivity, enabling diverse chemical transformations. The IUPAC name, tert-butyl 2,4-dichloropyrimidine-5-carboxylate, reflects its substituent arrangement and functional groups.
Physical and Spectral Data
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.09 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Soluble in polar organic solvents (e.g., DCM, DMF) |
The compound’s structure is corroborated by spectral data, including -NMR and -NMR, which reveal characteristic peaks for the tert-butyl group ( 1.47 ppm) and the pyrimidine ring ( 8.5–9.0 ppm for aromatic protons) .
Synthesis and Optimization
Conventional Synthesis Routes
The primary synthesis involves reacting 2,4-dichloropyrimidine-5-carboxylic acid with tert-butyl alcohol under acidic or catalytic conditions. For example, a two-step process may include:
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Chlorination: Introduction of chlorine atoms at positions 2 and 4 using phosphorus oxychloride ().
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Esterification: Reaction with tert-butyl alcohol in the presence of a coupling agent like -dicyclohexylcarbodiimide (DCC).
Advanced Methodologies
Recent protocols employ one-pot strategies to improve efficiency. In a representative procedure, 2,4-dichloropyrimidine-5-carbonyl chloride is treated with tert-butoxide in dichloromethane (DCM) at 0–20°C, yielding the product in 74% after purification by flash chromatography . Key reaction parameters include:
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Temperature: 0–20°C to minimize side reactions.
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Catalyst: Triethylamine (TEA) to neutralize HCl byproducts.
Applications in Medicinal Chemistry
Anticancer Agents
Pyrimidine derivatives, including tert-butyl 2,4-dichloropyrimidine-5-carboxylate, are pivotal in designing kinase inhibitors. For instance, bromopyrimidine analogs demonstrate potent activity against Hela and MCF-7 cancer cell lines () . The chlorine substituents enhance electrophilicity, facilitating interactions with cysteine residues in target proteins.
Antimicrobial Development
Structural analogs of this compound exhibit broad-spectrum antimicrobial activity. In one study, derivatives inhibited Staphylococcus aureus and Escherichia coli at MIC values of 4–8 µg/mL, comparable to ciprofloxacin . The tert-butyl group likely improves membrane permeability, enhancing bioavailability.
Future Research Directions
Targeted Drug Delivery
Functionalizing the tert-butyl group with polyethylene glycol (PEG) chains could enhance solubility and tumor-specific targeting. Preliminary studies on similar compounds show a 40% increase in bioavailability with PEGylation .
Green Synthesis Initiatives
Exploring solvent-free reactions or biocatalysts (e.g., lipases) may reduce the environmental footprint. For example, microwave-assisted synthesis has cut reaction times by 70% in related pyrimidine systems .
Computational Modeling
Machine learning models predicting substituent effects on binding affinity could accelerate drug discovery. Quantum mechanical calculations (e.g., DFT) may optimize the compound’s electronic properties for specific targets .
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